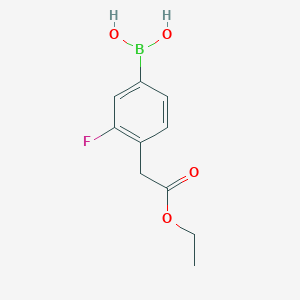

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid is a chemical compound with the molecular formula C10H13BO4 . It is an organic compound that is part of the boronic acid family . This compound is typically off-white to tan in color and comes in a solid form .

Molecular Structure Analysis

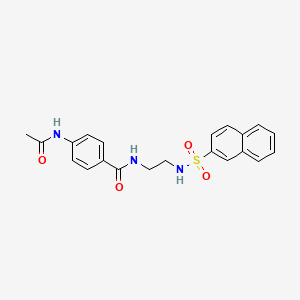

The molecular structure of 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid is represented by the SMILES stringCCOC(=O)CC1=CC=C(C=C1)B(O)O . This indicates that the molecule contains a boronic acid group (B(O)O), an ethoxy carbonyl group (CCOC=O), and a phenyl ring (C6H5). Chemical Reactions Analysis

Boronic acids, including 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid, are known to participate in various chemical reactions. These include oxidative hydroxylation, homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, Suzuki-coupling reaction with quinoline carboxylates, trifluoromethylation, and carbometalation of ynamides .Physical And Chemical Properties Analysis

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid is a solid compound that is off-white to tan in color . It has a molecular formula of C10H13BO4 . The compound may contain varying amounts of anhydrides .科学的研究の応用

- Suzuki-Miyaura Cross-Coupling Reaction : Boronic acids, including 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid, are valuable reagents in this powerful coupling reaction. They react with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This method is widely used for the synthesis of pharmaceuticals, agrochemicals, and functional materials .

Nanotechnology

Boronic acids find intriguing applications in nanotechnology due to their unique properties. Here’s how they contribute:

- Surface Modification of Nanoparticles : Carboxylic acids, including boronic acids, act as surface modifiers for nanoparticles. They enhance dispersion and stability, allowing precise control over particle interactions. For instance, 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid could be used to functionalize metallic nanoparticles or carbon nanostructures like carbon nanotubes and graphene .

Sensing Applications

Boronic acids exhibit specific interactions with diols and strong Lewis bases, making them valuable for sensing purposes:

- Fluorescent Sensors : 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid can be incorporated into fluorescent sensors. Its reversible binding to diols (such as sugars) leads to changes in fluorescence intensity. These sensors find applications in glucose monitoring and environmental sensing .

Pharmaceutical Chemistry

Boronic acids have gained prominence in medicinal chemistry. Here’s how they contribute:

- Proteasome Inhibitors : Some boronic acid derivatives act as proteasome inhibitors, which are potential anticancer agents. These compounds selectively target proteasomes, disrupting protein degradation pathways in cancer cells .

Polymer Chemistry

Carboxylic acids play essential roles in polymer science. Consider the following application:

- Monomers and Additives : 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid could serve as a monomer or an additive in polymerization reactions. Its incorporation into polymer chains could lead to novel materials with tailored properties .

Catalysis

Boronic acids can act as catalysts in various reactions:

- Wittig and Wittig–Horner Reactions : Although not directly related to 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid, boronic acids have been investigated in these reactions. They play a role in the formation of oxaphosphetane intermediates, influencing stereoselectivity .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

[4-(2-ethoxy-2-oxoethyl)-3-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BFO4/c1-2-16-10(13)5-7-3-4-8(11(14)15)6-9(7)12/h3-4,6,14-15H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKGYLQNWRKKSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CC(=O)OCC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994898.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994899.png)

![3-amino-4-(furan-2-yl)-N-(thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2994912.png)

![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2994916.png)

![2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2994918.png)